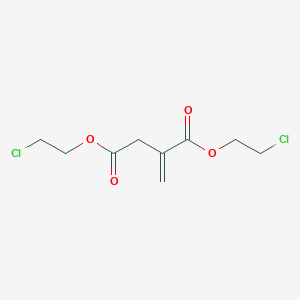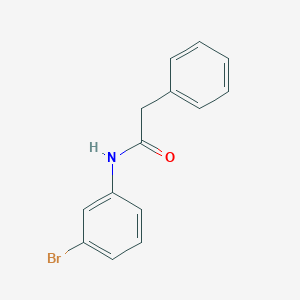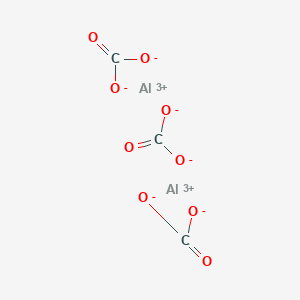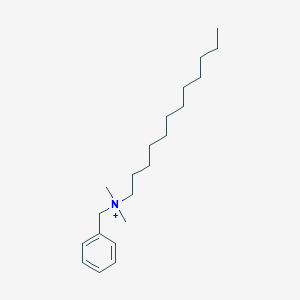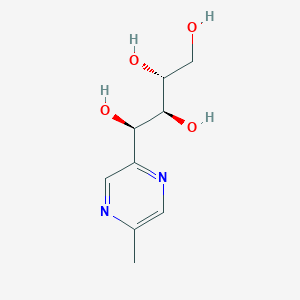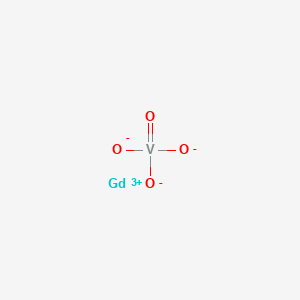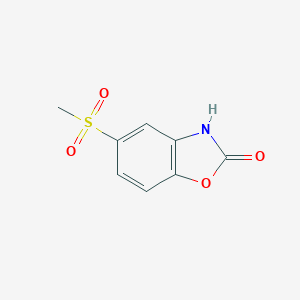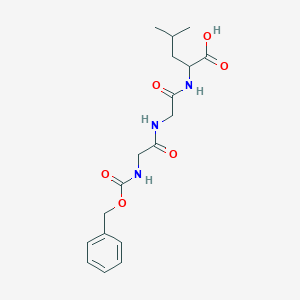
Z-Gly-Gly-Leu-OH
Übersicht
Beschreibung
Z-Gly-Gly-Leu-OH is a peptide that is used in the analysis of protease and peptidase activity of proteasomes . It has been noted as a particular substrate for chymotrypsin-like activity .
Synthesis Analysis
Peptides like this compound are synthesized based on solid phase peptide synthesis protocols . The most common building blocks for such synthesis are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . Techniques for solid-phase peptide synthesis in water have also been reported, utilizing Fmoc-amino acids converted to water-dispersible nanoparticles .Chemical Reactions Analysis
This compound is used in the analysis of protease and peptidase activity of proteasomes . It is a substrate for chymotrypsin-like activity . In the context of peptide synthesis, the Boc strategy is well-known to be suitable for industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group .Wissenschaftliche Forschungsanwendungen
Geschmacksverbesserung in der Lebensmittelindustrie
Die Verbindung kann in der Lebensmittelindustrie zur Geschmacksverbesserung von Sojaisolatproteinhydrolysaten verwendet werden . Es wurde festgestellt, dass eine Carboxypeptidase M32 (CPM32) aus Bacillus megaterium die Bitterkeit von Sojaisolatproteinhydrolysaten signifikant reduziert, wodurch ihr Geschmack effektiv verbessert wird .
Steigerung der Enzymaktivität
Die Verbindung kann verwendet werden, um die Enzymaktivität zu verbessern. In einer Studie zeigte CPM32 eine breite Palette an Substratspezifitäten und bevorzugte die C-terminale hydrophobe Aminosäure Tyr, die Oligopeptide bitter macht . Die Fähigkeit von CPM32, Z-Gly-Gly-Leu-OH zu hydrolysieren, wurde gezeigt .
Peptidsynthese
This compound kann in der Peptidsynthese in Lösungsphase verwendet werden . Es ist ein vielseitiges Reagenz, das zur Synthese einer Vielzahl von Verbindungen wie Glycin-abgeleiteten Peptiden verwendet werden kann .
Herstellung von potentiellen Antitumormitteln
Die Verbindung kann bei der Herstellung von potentiellen Antitumormitteln verwendet werden . Obwohl der genaue Mechanismus nicht angegeben ist, ist es wahrscheinlich, dass die Verbindung als Baustein bei der Synthese komplexer Moleküle mit Antitumoreigenschaften verwendet werden könnte .
Herstellung von Cyclopropyl-Peptidomimetika
This compound kann bei der Herstellung von Cyclopropyl-Peptidomimetika verwendet werden . Dies sind Verbindungen, die die Struktur und Funktion von Peptiden nachahmen und in der Wirkstoffforschung und -entwicklung verwendet werden können
Safety and Hazards
Zukünftige Richtungen
Peptides like Z-Gly-Gly-Leu-OH have potential applications in various fields. For example, they can be used in the development of novel protease-cleavable linkers for selective drug delivery . The use of unnatural amino acids for the development of highly selective peptide linkers is also a promising future direction .
Wirkmechanismus
Target of Action
Z-Gly-Gly-Leu-OH, also known as N-benzyloxycarbonylglycine, is an amino acid widely used in solution phase peptide synthesis . It is a versatile reagent that can be used to synthesize a variety of compounds such as glycine-derived peptides like Z-Gly-DL-Ala-OBzl and Z-Gly-L-Ala-OBzl . The primary targets of this compound are the enzymes involved in peptide synthesis and degradation.
Biochemical Pathways
This compound is involved in the biochemical pathways of peptide synthesis and degradation. It can be used to synthesize a variety of compounds such as glycine-derived peptides . These peptides can then participate in various biological processes, influencing the function of cells and tissues. The exact downstream effects depend on the specific peptides that are synthesized.
Result of Action
The result of this compound’s action is the synthesis of specific peptides, which can have various effects at the molecular and cellular level. For example, it has been used to synthesize glycine-derived peptides . These peptides can have various biological activities, depending on their specific structure and function.
Eigenschaften
IUPAC Name |
4-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6/c1-12(2)8-14(17(24)25)21-16(23)10-19-15(22)9-20-18(26)27-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,22)(H,20,26)(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYXLQLWQBOEDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305117 | |
| Record name | Z-Gly-Gly-Leu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13347-77-8 | |
| Record name | NSC169164 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Z-Gly-Gly-Leu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Z-Gly-Gly-Leu-OH enable the real-time imaging of protease activity?
A1: The research utilizes this compound as a substrate for the protease subtilisin. This tripeptide is covalently linked to aminocoumarin, which is further immobilized on polymer beads. Upon cleavage by subtilisin, the free amino group on aminocoumarin is restored. This restoration of the amino group leads to a fluorescence signal detectable by two-photon microscopy. [] The increase in fluorescence intensity directly correlates with the extent of substrate cleavage by subtilisin, allowing for real-time monitoring of the enzymatic reaction within the polymer matrix. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




